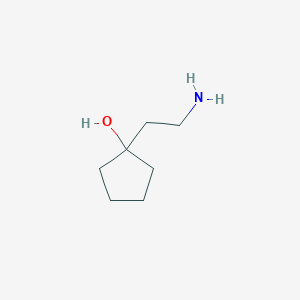
3-(4-Ethylpiperazin-1-yl)aniline
Übersicht
Beschreibung
“3-(4-Ethylpiperazin-1-yl)aniline”, also known as EPPA, is a pharmaceutical compound that has gained significant attention due to its unique properties and potential applications. It has a molecular weight of 205.3 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Ethylpiperazin-1-yl)aniline” is represented by the formula C12H19N3 . A related compound, “3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate”, has a monoclinic crystal structure with a = 27.228 (5) Å, b = 11.380 (2) Å, c = 9.3775 (16) Å, β = 95.733 (2)° .
Physical And Chemical Properties Analysis
“3-(4-Ethylpiperazin-1-yl)aniline” appears as a white crystalline solid . It is soluble in many polar organic solvents, such as ethanol and ether .
Wissenschaftliche Forschungsanwendungen
Crystallography
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” has been used in the study of crystal structures .
- Methods of application or experimental procedures : The compound was used to form a crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate . The crystallographic data and atomic coordinates were collected and analyzed .
- Results or outcomes : The study resulted in the determination of the crystal structure of the compound. The crystal was found to be monoclinic with specific dimensions and displacement parameters .
Pharmaceuticals
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” is considered an important organic intermediate and can potentially be used in the pharmaceutical field .
Organic Synthesis
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used as an organic intermediate in the synthesis of other complex compounds .
- Methods of application or experimental procedures : The specific methods of application in organic synthesis would depend on the target compound being synthesized. Typically, it would involve various organic reactions under controlled conditions .
- Results or outcomes : The outcomes would be the successful synthesis of the target compound. However, specific results or outcomes are not detailed in the sources found .
Salt Formation
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can form salts, such as "4-(4-ethylpiperazin-1-yl)aniline dihydrochloride" .
- Methods of application or experimental procedures : The formation of salts typically involves the reaction of the compound with an acid . In this case, the compound would react with hydrochloric acid to form the dihydrochloride salt .
- Results or outcomes : The outcome would be the formation of the dihydrochloride salt of "3-(4-Ethylpiperazin-1-yl)aniline" .
Proteomics Research
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used in proteomics research .
- Methods of application or experimental procedures : The specific methods of application in proteomics would depend on the specific research context. Proteomics is a complex field involving the study of proteomes and their functions, and this compound could be used in various ways within this field .
- Results or outcomes : The outcomes would depend on the specific research context. However, specific results or outcomes are not detailed in the sources found .
Synthesis of Other Compounds
- Summary of the application : “3-(4-Ethylpiperazin-1-yl)aniline” can be used in the synthesis of other compounds, such as "3-[(4-ethylpiperazin-1-yl)sulfonyl]aniline" .
- Methods of application or experimental procedures : The specific methods of application would depend on the target compound being synthesized. Typically, it would involve various chemical reactions under controlled conditions .
- Results or outcomes : The outcome would be the successful synthesis of the target compound. However, specific results or outcomes are not detailed in the sources found .
Eigenschaften
IUPAC Name |
3-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXZLNGWAJYQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)





![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)





